molecular formula C10H9BrO3 B15322126 3-(5-Bromo-2-methylphenyl)-2-oxopropanoic acid

3-(5-Bromo-2-methylphenyl)-2-oxopropanoic acid

Cat. No.: B15322126
M. Wt: 257.08 g/mol
InChI Key: VZRBEKNENSTORS-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-methylphenyl)-2-oxopropanoic acid is an organic compound with a bromine atom attached to a methyl-substituted phenyl ring and a keto group on the propanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination . The subsequent steps involve oxidation and carboxylation reactions to introduce the oxo and carboxylic acid groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and oxidation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-methylphenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for introducing the oxo group.

    Carboxylation: Carbon dioxide (CO2) under basic conditions.

Major Products

The major products formed from these reactions include substituted phenyl derivatives, alcohols, and biaryl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(5-Bromo-2-methylphenyl)-2-oxopropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-methylphenyl)-2-oxopropanoic acid involves its interaction with various molecular targets. The bromine atom and the keto group play crucial roles in its reactivity, allowing it to participate in a range of chemical transformations. The compound can act as an electrophile in substitution reactions and as a substrate in oxidation-reduction processes.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Bromo-2-methoxyphenyl)-2-oxopropanoic acid: Similar structure but with a methoxy group instead of a methyl group.

    3-(5-Bromo-2-chlorophenyl)-2-oxopropanoic acid: Contains a chlorine atom instead of a methyl group.

    3-(5-Bromo-2-nitrophenyl)-2-oxopropanoic acid: Contains a nitro group instead of a methyl group.

Uniqueness

3-(5-Bromo-2-methylphenyl)-2-oxopropanoic acid is unique due to the presence of the methyl group, which can influence its reactivity and the types of reactions it undergoes. The methyl group can also affect the compound’s physical properties, such as solubility and melting point, making it distinct from its analogs.

Properties

Molecular Formula

C10H9BrO3

Molecular Weight

257.08 g/mol

IUPAC Name

3-(5-bromo-2-methylphenyl)-2-oxopropanoic acid

InChI

InChI=1S/C10H9BrO3/c1-6-2-3-8(11)4-7(6)5-9(12)10(13)14/h2-4H,5H2,1H3,(H,13,14)

InChI Key

VZRBEKNENSTORS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)CC(=O)C(=O)O

Origin of Product

United States

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